molecular formula C10H8N4O4 B2437966 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 374920-73-7

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2437966
CAS No.: 374920-73-7
M. Wt: 248.198
InChI Key: PBPBRUBGUQMZBF-UHFFFAOYSA-N
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Description

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a 3-nitro-1,2,4-triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach includes the oxidative cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include amino derivatives, alcohols, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is unique due to the presence of both the nitro group and the triazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-nitro-1,2,4-triazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O4/c15-9(16)8-3-1-2-7(4-8)5-13-6-11-10(12-13)14(17)18/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPBRUBGUQMZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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